Cas no 857018-19-0 (5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one)

5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
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- 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
- 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
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- インチ: 1S/C10H10ClNO/c1-6-2-3-7-9(10(6)11)8(13)4-5-12-7/h2-3,12H,4-5H2,1H3
- InChIKey: QSIZYUYCHQYULG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=CC2=C1C(CCN2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.1
5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301271-1g |
5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one |
857018-19-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
Chemenu | CM301271-1g |
5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one |
857018-19-0 | 95% | 1g |
$968 | 2021-08-18 |
5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-oneに関する追加情報
Research Brief on 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 857018-19-0): Recent Advances and Applications
The compound 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 857018-19-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic scaffold is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its role as a precursor for novel kinase inhibitors and modulators of protein-protein interactions, highlighting its versatility in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in inhibiting aberrant kinase activity associated with neurodegenerative diseases. The research team employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a lead candidate with improved blood-brain barrier permeability. These findings underscore the compound's potential as a scaffold for central nervous system (CNS)-targeted therapeutics.
In addition to its neurological applications, recent investigations have revealed the anti-inflammatory properties of 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one derivatives. A 2024 preprint on bioRxiv reported that specific modifications to the quinolinone core significantly enhanced its ability to suppress pro-inflammatory cytokines in macrophage models. The study utilized molecular docking simulations to identify key interactions with Toll-like receptor signaling pathways, providing a mechanistic basis for further development of immunomodulatory agents.
The synthetic accessibility of 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one has also been a focus of recent methodological improvements. A novel catalytic system for its efficient preparation was described in Organic Letters (2023), featuring a one-pot cascade reaction with excellent atom economy. This advancement addresses previous challenges in large-scale production, making the compound more accessible for structure-activity studies and preclinical evaluation.
Emerging patent applications (WO202318765A1, 2023) suggest expanding industrial interest in 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one-based compositions, particularly for combination therapies with existing anticancer agents. Preliminary data indicate synergistic effects when co-administered with PARP inhibitors, opening new avenues for oncology drug development. However, comprehensive pharmacokinetic studies remain necessary to fully characterize the compound's metabolic profile and potential drug-drug interactions.
As research progresses, the unique physicochemical properties of 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one continue to reveal new opportunities. Its balanced lipophilicity and hydrogen bonding capacity make it particularly suitable for fragment-based drug design approaches. Current efforts are focused on developing targeted delivery systems to enhance its tissue specificity while minimizing off-target effects, as reported in recent grant-funded projects from the National Institutes of Health (NIH) chemical probe development programs.
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